2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronate ester characterized by a six-membered 1,3,2-dioxaborinane ring with two methyl groups at the 5-position and a 3,5-dimethoxyphenyl substituent at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The methoxy groups on the phenyl ring enhance electron density, facilitating transmetalation steps in catalytic cycles . Its synthesis typically involves condensation of 3,5-dimethoxyphenylboronic acid with neopentyl glycol under Dean-Stark conditions, achieving high yields (e.g., 82.2% for analogous structures) .
Properties
Molecular Formula |
C13H19BO4 |
|---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO4/c1-13(2)8-17-14(18-9-13)10-5-11(15-3)7-12(6-10)16-4/h5-7H,8-9H2,1-4H3 |
InChI Key |
GNRQJFUCUHHNIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-dimethoxyphenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborinane ring. The general reaction scheme is as follows:
3,5-Dimethoxyphenylboronic acid+Pinacol→2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using an acid or a base, to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the Suzuki-Miyaura coupling reaction involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane with structurally related boronate esters:
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl substituent provides electron-donating effects, enhancing nucleophilicity and stability in cross-coupling reactions. In contrast, fluorine substituents (e.g., in 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) introduce electron-withdrawing effects, increasing electrophilicity and reactivity in arylations .
- Steric Effects : The 5,5-dimethyl groups on the dioxaborinane ring reduce steric hindrance compared to bulkier analogs like neopentyl glycol derivatives, enabling broader substrate compatibility .
Biological Activity
The compound 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a member of the dioxaborinane family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHB
- Molecular Weight : 280.13 g/mol
- CAS Number : 335343-08-3
The structure features a dioxaborinane core with a dimethoxyphenyl substituent, which is crucial for its biological activity.
Research indicates that compounds within the dioxaborinane family may exhibit various mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Dioxaborinanes can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : They may influence cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of dioxaborinanes. For instance:
- In Vitro Studies : Research has shown that 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that treatment with 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane reduces markers of inflammation in conditions such as arthritis and colitis.
Case Studies
-
Case Study on Lung Cancer :
A study conducted on A549 cells indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha. -
Case Study on Rheumatoid Arthritis :
In an experimental model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
